Methyl 2,3-dibromo-3-phenylpropanoate
Overview
Description
“Methyl 2,3-dibromo-3-phenylpropanoate” is a chemical compound with the molecular formula C10H10Br2O2 . It is the methyl ester of 2,3-dibromopropanoic acid .
Synthesis Analysis
The preparation of 2,3-dibromo-3-phenylpropanoic acid, from which the methyl ester can be derived, involves the bromination of cinnamic acid . The reaction is relatively fast, and the product starts to precipitate as the reaction proceeds .Molecular Structure Analysis
The molecular weight of “this compound” is approximately 321.993 Da . The compound has two defined stereocenters .Chemical Reactions Analysis
The compound has been involved in studies of dehalogenation reactions . In these reactions, vicinal dibromides, such as “this compound”, are reacted with electrogenerated polysulfide ions .Scientific Research Applications
Cross-Coupling Reactions
Methyl 2,3-dibromo-3-phenylpropanoate plays a role in cross-coupling reactions, as demonstrated in a study where meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives were developed. This process utilized a U-shaped template and mono-protected amino acid ligand, essential for the successful cross-coupling of C–H bonds with organoborons (Wan et al., 2013).
Synthesis of Amino Acid Esters
The compound is also significant in the synthesis of amino acid esters. For instance, Methyl (S)-2-isocyanato-3-phenylpropanoate was synthesized, showcasing its utility in creating esters of substituted monobasic acids and isocyanates (Tsai et al., 2003).
Resolution and Assignment of Absolute Configuration
This compound aids in the resolution of racemic mixtures and determining the absolute configuration of compounds. This was illustrated in a study where racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid was resolved, and its enantiomers were converted into methyl 3-hydroxy-2-methyl-3-phenylpropanoate (Drewes et al., 1992).
Formation of Cyclopropane Derivatives
This compound is also involved in the formation of cyclopropane derivatives, as seen in the Blaise rearrangement. In this process, tosylates of ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate were heated to form ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates (Abe & Suehiro, 1982).
Synthesis and Biological Evaluation
In another application, Methyl-2-(4-(2-fluoroethoxy) benzamido)-3-phenylpropanoate (a derivative) was synthesized and evaluated for its potential in detecting malignant fibrosarcoma, indicating its significance in medical imaging and diagnostics (Qi Chuan-min, 2010).
Mechanism of Action
Properties
IUPAC Name |
methyl 2,3-dibromo-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRVBYSCJOFAFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288591 | |
Record name | Methyl 2,3-dibromo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21770-48-9 | |
Record name | NSC56761 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3-dibromo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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